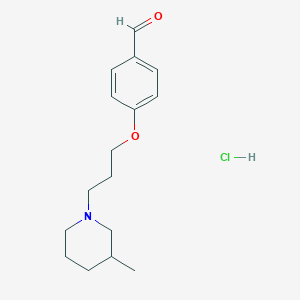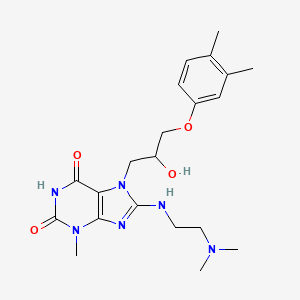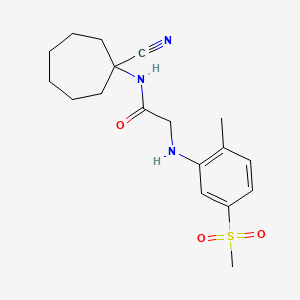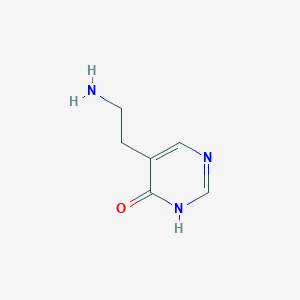
4-(3-(3-Methylpiperidin-1-yl)propoxy)benzaldehyde hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(3-(3-Methylpiperidin-1-yl)propoxy)benzaldehyde hydrochloride” is a chemical compound with the molecular formula C16H24ClNO2 . It has a molecular weight of 297.82 . This compound is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The InChI code for this compound is1S/C16H23NO2.ClH/c1-14-5-3-8-17 (12-14)9-4-10-19-16-7-2-6-15 (11-16)13-18;/h2,6-7,11,13-14H,3-5,8-10,12H2,1H3;1H . This code provides a detailed description of the molecule’s structure. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its molecular weight is 297.82 , and its molecular formula is C16H24ClNO2 .科学的研究の応用
Electrochemical Applications
Research by Jin-jin Lu et al. (2014) on the electrochemical polymerization of pyrrole containing TEMPO side chain on a Pt electrode showcases the utility of similar compounds in developing electrocatalytic materials. Their study demonstrates the high electrocatalytic activity of PPy-TEMPO for benzyl alcohol oxidation, suggesting potential for similar compounds in electrocatalysis and energy conversion technologies (Jin-jin Lu et al., 2014).
Crystal Structure Analysis
M. Gümüş et al. (2022) explored the crystal structure and Hirshfeld surface analysis of 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one. Such studies are crucial for understanding the intermolecular interactions and structural determinants of compound stability and reactivity, providing a foundational approach for analyzing the structural aspects of similar chemical entities (M. Gümüş et al., 2022).
Synthetic Methodologies
V. Moshkin and V. Sosnovskikh (2013) reported a one-pot synthesis of tetrahydroisoquinolin-4-ols via a novel acid-catalyzed rearrangement, demonstrating the synthetic versatility of similar compounds in creating complex heterocyclic structures. This highlights the potential for employing related methodologies in synthesizing derivatives of 4-(3-(3-Methylpiperidin-1-yl)propoxy)benzaldehyde hydrochloride for various research purposes (V. Moshkin & V. Sosnovskikh, 2013).
Antioxidant Activity Studies
A study by H. Yüksek et al. (2015) on the synthesis, in vitro antioxidant activity, and physicochemical properties of novel 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives offers insights into evaluating the antioxidant potential of similar compounds. Understanding such properties is vital for assessing the utility of these compounds in medicinal chemistry and pharmacology (H. Yüksek et al., 2015).
Catalysis and Reaction Mechanisms
Research on the regioselective protection of 3,4-dihydroxy-benzaldehyde by G. Plourde and R. R. Spaetzel (2002) provides an example of manipulating functional groups to achieve desired chemical reactivities. Such methodologies could be applied to the targeted chemical to modify its properties or to facilitate its involvement in specific chemical reactions (G. Plourde & R. R. Spaetzel, 2002).
Safety And Hazards
特性
IUPAC Name |
4-[3-(3-methylpiperidin-1-yl)propoxy]benzaldehyde;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2.ClH/c1-14-4-2-9-17(12-14)10-3-11-19-16-7-5-15(13-18)6-8-16;/h5-8,13-14H,2-4,9-12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJAHCHXPNFJVAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CCCOC2=CC=C(C=C2)C=O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(3-Methyl-1-piperidinyl)propoxy]benzaldehyde hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[1-(4-fluorophenyl)-1H-pyrazol-5-yl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2733882.png)
![Methyl 4-(2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2733884.png)
![[(6-Phenylpyrimidin-4-yl)thio]acetic acid](/img/structure/B2733888.png)

![1-Tert-butoxycarbonyl-2-[4-(4-methylphenyl)piperazin-1-yl]-2-oxoethyl}amine](/img/structure/B2733891.png)


![7-(4-ethoxyphenyl)-3-{[2-(4-ethoxyphenyl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/no-structure.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2733895.png)
![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-chloro-6-fluorophenyl)methanone](/img/structure/B2733897.png)
![6-(2-Chloroacetyl)-3,4,4a,5,7,7a-hexahydro-1H-pyrrolo[3,4-b]pyridin-2-one](/img/structure/B2733901.png)
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(pyridin-3-ylamino)thiazole-4-carboxamide](/img/structure/B2733902.png)
![2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-7-(4-phenoxyphenyl)(1,2,4)triazolo[1,5-a]pyrimidine](/img/structure/B2733904.png)
![N-[[4-(4-bromophenyl)-5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2733905.png)